

Application Notes and Protocols: Photoredox Catalysis for Cyano Group Insertion

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Compound of Interest

Compound Name: Cyano radical

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Introduction

The introduction of a cyano group into organic molecules is a pivotal transformation in synthetic chemistry, providing a versatile handle for accessing a wide array of functional groups such as amines, carboxylic acids, and tetrazoles.[1][2] This functional group is a common feature in numerous pharmaceuticals and agrochemicals.[1][3] Traditional methods for cyanation often rely on harsh conditions or the use of highly toxic reagents.[4] In recent years, photoredox catalysis has emerged as a powerful and mild alternative for the formation of C-CN bonds, enabling the cyanation of a broad range of substrates, including arenes, alkyl halides, and amines, often under ambient temperature and with high functional group tolerance.[1][5][6][7] This document provides detailed application notes and experimental protocols for key photoredox-catalyzed cyanation reactions.

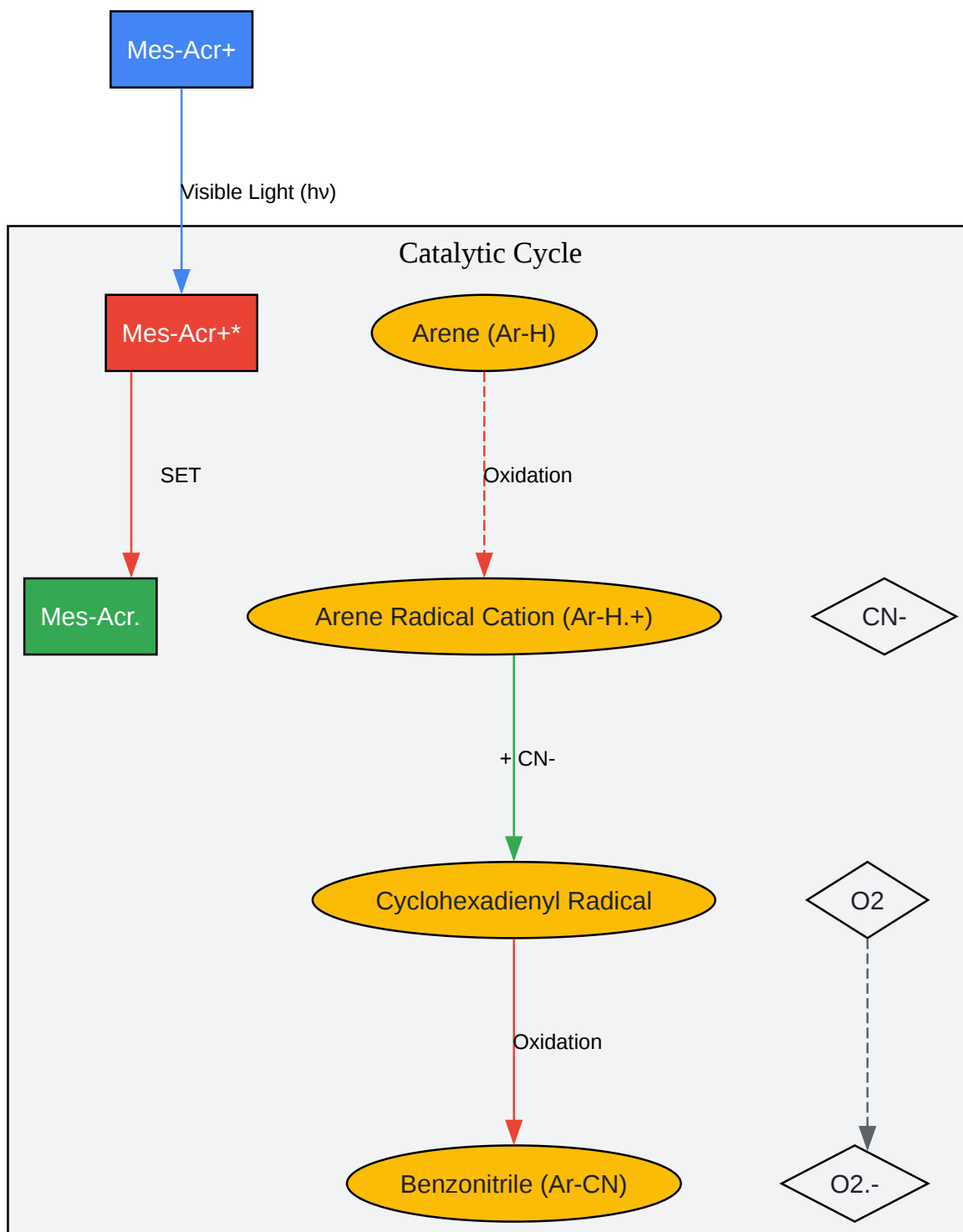
I. Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis

This method allows for the direct conversion of C-H bonds in electron-rich arenes to C-CN bonds using an organic acridinium photocatalyst. The reaction proceeds at room temperature under an aerobic atmosphere, demonstrating broad functional group compatibility and applicability to late-stage functionalization of complex molecules.[1][8] This approach has also

been adapted for the incorporation of the positron emitter carbon-11 for applications in positron emission tomography (PET).[9][10]

Reaction Mechanism

The proposed mechanism involves the photoexcitation of the acridinium catalyst, which then oxidizes the arene substrate to a radical cation. Nucleophilic attack of cyanide onto the radical cation is followed by oxidation to yield the benzonitrile product.[1]



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Caption: Proposed mechanism for direct arene C-H cyanation.

Experimental Protocol

General Procedure for Direct C-H Cyanation of Arenes:[1]

- To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the arene substrate (0.5 mmol, 1.0 equiv), and the acridinium photocatalyst (e.g., Mes-Acr-Ph⁺ PF₆⁻, 0.005 mmol, 0.01 equiv).
- The vial is sealed with a cap containing a PTFE septum.
- Acetonitrile (2.5 mL) and aqueous phosphate buffer (pH 9, 2.5 mL) are added via syringe.
- Trimethylsilyl cyanide (TMSCN) (2.0 mmol, 4.0 equiv) is added via syringe.
- The reaction mixture is stirred vigorously and irradiated with a blue LED lamp (455 nm) at room temperature for 24-72 hours.
- Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography.

Substrate Scope and Yields

Entry	Substrate	Product	Yield (%)
1	1,3,5-Trimethoxybenzene	2,4,6-Trimethoxybenzonitrile	95
2	N,N-Dimethylaniline	4-Cyano-N,N-dimethylaniline	85
3	1,3-Dimethoxybenzene	2,4-Dimethoxybenzonitrile	69
4	Anisole	4-Methoxybenzonitrile	55
5	Naproxen methyl ester	Cyanated Naproxen methyl ester	71
6	Gemfibrozil methyl ester	Cyanated Gemfibrozil methyl ester	65

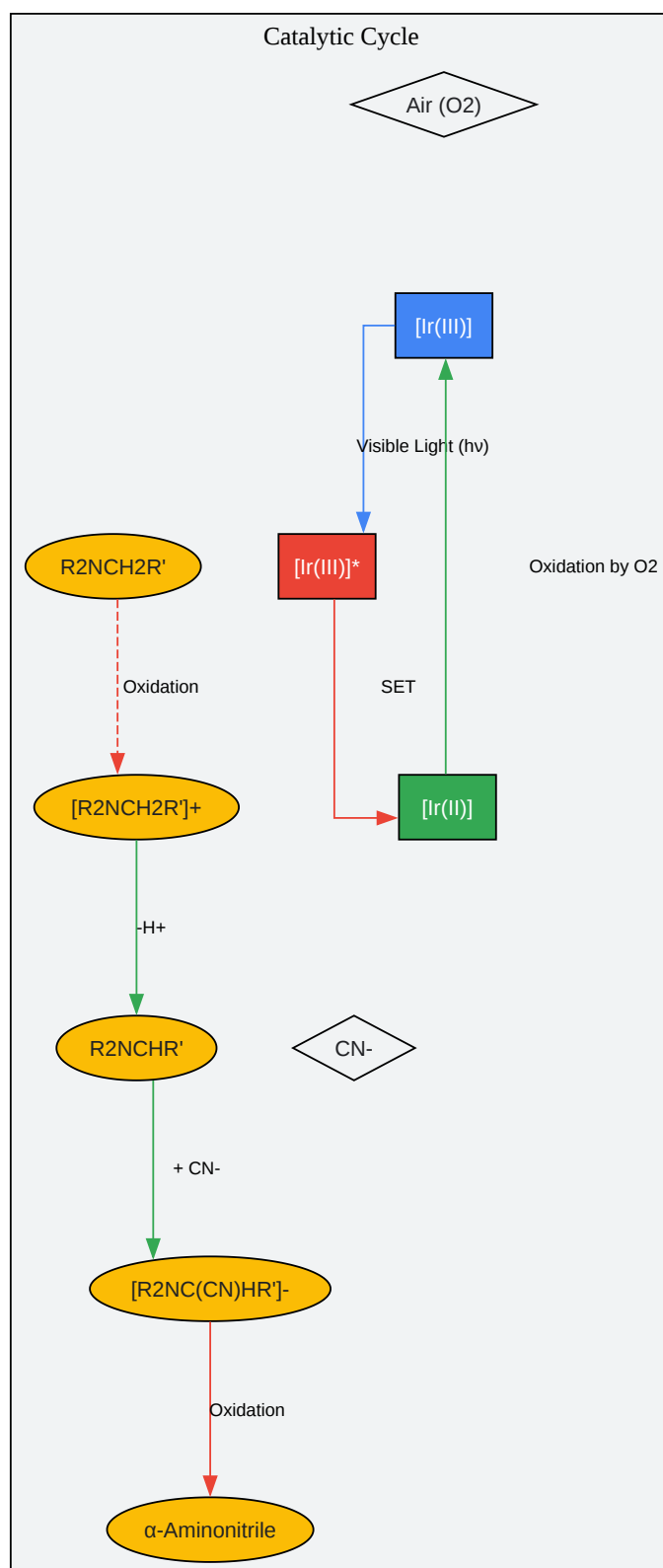
Table adapted from data presented in McManus J. B. & Nicewicz D. A., J. Am. Chem. Soc. 2017, 139, 2880–2883.[1][8]

II. Photoredox-Catalyzed C α –H Cyanation of Aliphatic Amines

This protocol describes the cyanation of C α –H bonds in unactivated secondary and tertiary aliphatic amines to produce valuable α -aminonitriles. The reaction utilizes an iridium-based photocatalyst, sodium cyanide as an inexpensive cyanide source, and air as the terminal oxidant.[6]

Reaction Mechanism

The reaction is proposed to proceed via single-electron oxidation of the amine to an aminyl radical cation by the excited photocatalyst. Deprotonation forms an α -amino radical, which is then trapped by cyanide. The resulting radical anion is oxidized to form the α -aminonitrile product.



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Caption: Proposed mechanism for C α -H cyanation of amines.

Experimental Protocol

General Procedure for C α -H Cyanation of Aliphatic Amines:[6]

- In a 4 mL vial, combine the amine substrate (0.27 mmol, 1.0 equiv), NaCN (0.41 mmol, 1.5 equiv), and [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (0.0027 mmol, 0.01 equiv).
- Add anhydrous acetonitrile (3 mL).
- The vial is sealed and the reaction mixture is stirred under an air atmosphere.
- Irradiate with a 72 W blue LED lamp for 24 hours at room temperature.
- After the reaction, the mixture is diluted with water and extracted with dichloromethane.
- The combined organic layers are dried over MgSO₄, filtered, and concentrated.
- Purification is achieved by flash column chromatography.

Substrate Scope and Yields

Entry	Substrate	Product	Yield (%)
1	N-Phenylpiperidine	2-Cyano-N-phenylpiperidine	88
2	N,N-Diisopropylethylamine	2-Cyano-N,N-diisopropylethylamine	75
3	N-Methyl-1,2,3,4-tetrahydroisoquinoline	1-Cyano-N-methyl-1,2,3,4-tetrahydroisoquinoline	92
4	(S)-Nicotine	(S)-5'-Cyanonicotine	61

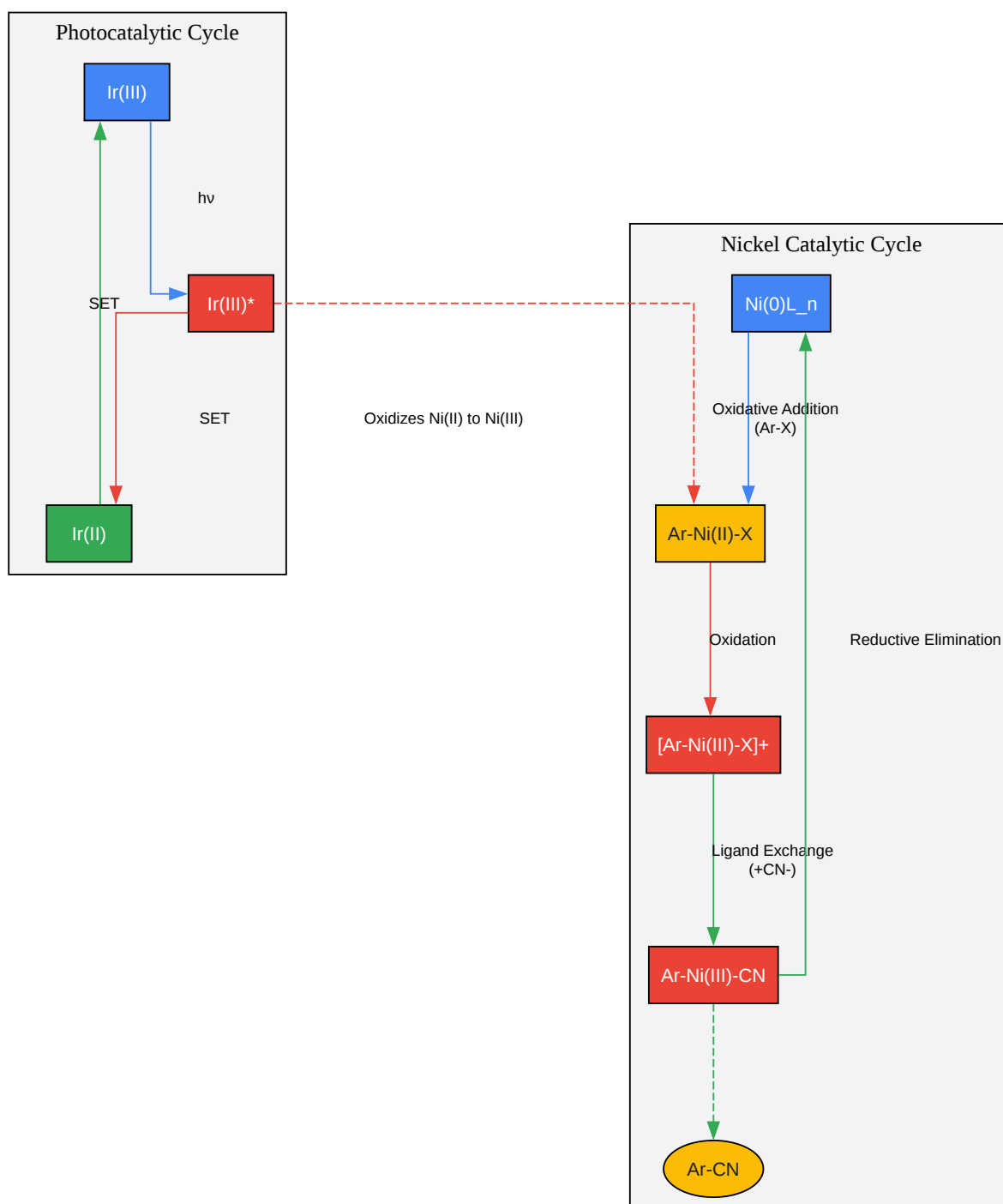
Table adapted from data presented in Le C., et al. Angew. Chem. Int. Ed. 2017, 56, 33, 9796-9800.[6]

III. Dual Photoredox and Nickel-Catalyzed Cyanation of Aryl Halides

This method provides a mild route for the cyanation of aryl and alkenyl halides. It employs a dual catalytic system where an iridium photocatalyst facilitates the catalytic cycle of a nickel complex, enabling the use of an organic cyanide source at room temperature.^{[4][11]}

Reaction Workflow

The workflow involves the combination of a photocatalytic cycle for the regeneration of the active nickel catalyst and a nickel-catalyzed cross-coupling cycle for the cyanation reaction.



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Caption: Dual photoredox and nickel catalysis workflow.

Experimental Protocol

General Procedure for Dual Catalytic Cyanation of Aryl Halides:[11]

- An oven-dried Schlenk tube is charged with $\text{NiCl}_2 \cdot \text{glyme}$ (0.01 mmol, 0.05 equiv), a suitable ligand (e.g., dtbbpy, 0.01 mmol, 0.05 equiv), $\text{Ir}[\text{dF}(\text{CF}_3)\text{ppy}]_2(\text{dtbbpy})\text{PF}_6$ (0.002 mmol, 0.01 equiv), and the aryl halide (0.2 mmol, 1.0 equiv).
- The tube is evacuated and backfilled with argon three times.
- Anhydrous solvent (e.g., DMF, 1.0 mL) and the cyanide source (e.g., bromoacetonitrile and an amine base, or tosyl cyanide) are added under argon.
- The reaction mixture is stirred and irradiated with blue LEDs at room temperature for 12-24 hours.
- Upon completion, the reaction is worked up by dilution with ethyl acetate and washing with water and brine.
- The organic layer is dried, concentrated, and the product is purified by column chromatography.

Substrate Scope and Yields

Entry	Aryl Halide	Cyanide Source	Yield (%)
1	4-Bromobenzonitrile	Tosyl Cyanide	93
2	4-Bromoanisole	Tosyl Cyanide	85
3	Methyl 4-bromobenzoate	Tosyl Cyanide	91
4	2-Bromonaphthalene	Tosyl Cyanide	88
5	3-Bromopyridine	Tosyl Cyanide	75

Table adapted from data presented in Xiao, T., et al. CCS Chem. 2021, 3, 1782–1790.[11] and Ghosh, I., et al. Chem. Commun., 2018, 54, 13739-13742.[12]

Conclusion

Photoredox catalysis offers a versatile and powerful platform for the insertion of the cyano group into a diverse range of organic molecules. The methodologies presented herein highlight the mild reaction conditions, broad substrate scope, and high functional group tolerance that are characteristic of this approach. These protocols are readily adaptable for applications in academic research and are particularly valuable for the late-stage functionalization of complex molecules in drug discovery and development programs.^[7] As the field continues to evolve, the development of new photocatalysts and cyanating agents will further expand the synthetic utility of photoredox-mediated cyanation.

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- To cite this document: BenchChem. [Application Notes and Protocols: Photoredox Catalysis for Cyano Group Insertion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235096#photoredox-catalysis-for-cyano-group-insertion]

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